5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide

Beschreibung

Molecular Configuration and Crystallographic Characterization

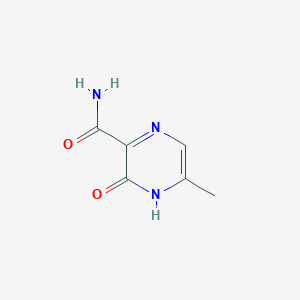

The molecular structure of 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide (C₆H₇N₃O₂) features a pyrazine ring substituted with a methyl group at position 5 and a carboxamide moiety at position 2. X-ray crystallographic studies reveal a nearly planar molecular geometry, with a dihedral angle of 2.14° between the pyrazine ring (N2/N3/C2–C5) and the carboxamide group (C1=O1–N1). The planarity is stabilized by intramolecular resonance between the carbonyl oxygen and the adjacent nitrogen atoms.

Crystallographic Data Table

| Parameter | Value |

|---|---|

| Space group | P 1 |

| Unit cell dimensions | a = 7.109 Å, b = 7.523 Å, c = 7.891 Å |

| Unit cell angles | α = 89.97°, β = 78.43°, γ = 85.21° |

| Hydrogen bonding motifs | R₂²(8) and R₂²(10) |

| π–π interaction distance | 3.759 Å |

In the crystal lattice, molecules form inversion dimers via N–H···O hydrogen bonds, creating an R₂²(8) ring motif. These dimers are further interconnected by N–H···N and C–H···O hydrogen bonds, generating ribbons parallel to the ab plane. Offset π–π interactions between pyrazine rings stabilize a layered architecture.

Tautomeric Forms and Resonance Stabilization

This compound exhibits tautomerism between enol (3-hydroxy) and keto (3-oxo) forms. Density functional theory (DFT) calculations indicate the enol tautomer dominates in nonpolar solvents (e.g., toluene), while polar solvents (e.g., water) favor the keto form due to enhanced stabilization of the zwitterionic resonance structure.

Resonance and Tautomeric Stability

- Enol tautomer : Stabilized by intramolecular hydrogen bonding between the hydroxyl group (O–H) and the carboxamide nitrogen (N–H).

- Keto tautomer : Favored in acidic conditions due to protonation of the carboxamide oxygen, which shifts equilibrium toward the 3-oxo form.

Relative Stability in Solvents

| Solvent | Enol:Keto Ratio |

|---|---|

| Toluene | 95:5 |

| Acetonitrile | 70:30 |

| Water | 30:70 |

The carboxamide group adopts distinct rotameric states: "cisoid" in the enol form (amide oxygen adjacent to the hydroxyl group) and "transoid" in the keto form.

Comparative Analysis with Pyrazine Derivative Isomers

Structural variations among pyrazinecarboxamide isomers significantly influence their physicochemical properties and intermolecular interactions:

Comparative Properties Table

| Compound | Molecular Formula | Melting Point (°C) | Hydrogen Bonding Motifs |

|---|---|---|---|

| This compound | C₆H₇N₃O₂ | 212 | R₂²(8), R₂²(10), π–π stacking |

| 3-Hydroxypyrazine-2-carboxamide | C₅H₅N₃O₂ | ~270 | N–H···O, O–H···N chains |

| 5-Methylpyrazine-2-carboxamide | C₆H₇N₃O | 139.9–307.8 | N–H···O dimers, C–H···π interactions |

Key differences include:

- Substituent Effects : The 3-oxo group in the title compound enhances hydrogen-bonding capacity compared to non-oxo isomers, leading to more complex crystal packing.

- Planarity : Derivatives with 3-oxo or 3-hydroxy groups exhibit greater planarity (dihedral angles <5°) than non-oxygenated analogs, facilitating π–π interactions.

- Solubility : The keto-enol tautomerism in this compound increases aqueous solubility relative to 5-methylpyrazine-2-carboxamide.

Eigenschaften

IUPAC Name |

6-methyl-2-oxo-1H-pyrazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-3-2-8-4(5(7)10)6(11)9-3/h2H,1H3,(H2,7,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYFRUDVATNMIGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=O)N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303298 | |

| Record name | 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88394-05-2 | |

| Record name | 88394-05-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide typically involves condensation reactions of appropriate amine and carbonyl-containing precursors, followed by cyclization and oxidation steps to form the dihydropyrazine core.

Condensation of 2,3-Diaminopyridine with Carboxylic Acid Derivatives:

This method involves reacting 2,3-diaminopyridine with an acyl chloride or acid derivative under controlled conditions to form an intermediate ketoamide. Subsequent cyclization and mild oxidation yield the target compound. The reaction conditions are optimized to avoid side reactions such as self-condensation of amino ketones.Use of α-Amino Acid Amides and 1,2-Dicarbonyl Compounds:

A well-established route involves the condensation of α-amino acid amides (e.g., alanine amide) with α-dicarbonyl compounds like methylglyoxal. This approach favors the formation of 5-methyl-substituted pyrazinones as the major isomer. The reaction is typically carried out under alkaline conditions with controlled temperature to maximize yield and selectivity.Cyclization via Diketopiperazine Intermediates:

Heating diketopiperazines with phosphoryl chloride leads to chloropyrazine intermediates, which can be converted into pyrazinones by treatment with alkali or sodium ethoxide followed by hydrolysis. This method allows for the synthesis of various substituted pyrazinones, including the 5-methyl derivatives.

Industrial Production Methods

Industrial synthesis of this compound generally follows similar reaction pathways as laboratory methods but is optimized for scalability, yield, and purity.

- Large-scale condensation reactions are carried out in reactors with precise temperature and pH control.

- Purification steps such as recrystallization and chromatographic techniques are employed to achieve pharmaceutical-grade purity.

- Oxidation steps may use controlled air or chemical oxidants to convert dihydropyrazine intermediates to the desired oxo derivatives.

Detailed Reaction Analysis and Conditions

| Step | Reactants/Conditions | Outcome | Notes |

|---|---|---|---|

| Condensation | 2,3-Diaminopyridine + acyl chloride | Ketoamide intermediate | Requires dry, inert atmosphere |

| Cyclization | Intermediate + ammonia or base | Dihydropyrazine ring formation | Temperature control critical |

| Oxidation | Air or mild oxidants (e.g., MnO2) | Formation of 3-oxo group on pyrazine ring | Avoid overoxidation |

| Alternative condensation | α-Amino acid amide + methylglyoxal + base | 5-Methyl-2(1H)-pyrazinone | Alkaline medium, low temperature (~−50 °C) |

| Diketopiperazine route | Diketopiperazine + phosphoryl chloride + alkali | Chloropyrazine → pyrazinone | High temperature (~140 °C) |

Research Findings on Reaction Optimization

Temperature and Base Addition Rate:

The condensation of α-amino acid amides with dicarbonyl compounds is sensitive to temperature and base addition rate. Optimal conditions (~−50 °C and controlled NaOH addition at 8.0–8.6 mmol/min) improve yield and selectivity for the 5-methyl isomer.Avoidance of Self-Condensation:

To prevent self-condensation of free α-amino ketones, reactions are often performed in cold chloroform with calcium carbonate as a base scavenger.Oxidation Control:

Oxidation to the 3-oxo form is typically achieved by air oxidation or mild oxidants like manganese dioxide, ensuring the dihydropyrazine ring is preserved without overoxidation to undesired products.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Condensation with acyl chlorides | 2,3-Diaminopyridine + acyl chloride | Condensation, cyclization, oxidation | Straightforward, scalable | Requires careful control of conditions |

| α-Amino acid amide + dicarbonyl | α-Amino acid amide + methylglyoxal | Condensation under alkaline conditions | High selectivity for 5-methyl isomer | Sensitive to temperature and base addition |

| Diketopiperazine route | Diketopiperazine + phosphoryl chloride | Chlorination, cyclization, hydrolysis | Access to diverse substitutions | High temperature required, multiple steps |

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, such as oxazole derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include lipid hydroperoxides and other peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

Oxidation: Formation of oxazole derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation to form oxazole derivatives and reduction to yield amine derivatives—makes it valuable in synthetic organic chemistry.

Biology

Research indicates that 5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide exhibits potential biological activities. Studies have explored its interactions with biomolecules, suggesting that it may act as an enzyme inhibitor in specific pathways. For instance, its oxidative rearrangement has implications for understanding lipid peroxide-mediated processes .

Medicine

The compound has garnered attention for its therapeutic properties. It has been investigated as a potential inhibitor of viral polymerases and other enzymes related to disease mechanisms. Notably, it has shown promise in antiviral applications against viruses such as Zika and dengue due to its ability to interfere with viral replication processes .

Table 1: Summary of Medicinal Applications

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties allow it to be employed in the production of specialized chemicals that require specific reactivity or stability under varying conditions .

Case Studies

Case Study 1: Antiviral Research

A study highlighted the effectiveness of this compound as an antiviral agent against Zika virus. The compound was shown to inhibit viral replication through mechanisms that disrupt host cellular processes essential for viral life cycles .

Case Study 2: Enzyme Inhibition

Research into the compound's role as an enzyme inhibitor revealed its potential in treating conditions related to neutrophil elastase activity. This activity is crucial in inflammatory responses, making the compound a candidate for therapeutic development in respiratory diseases .

Wirkmechanismus

The mechanism of action of 5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to undergo lipid peroxide-mediated oxidative rearrangement, leading to the formation of oxazole derivatives . This process involves the nucleophilic attack by lipid hydroperoxides, resulting in the epoxidation and subsequent rearrangement of the compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural, pharmacological, and synthetic differences between 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide and its analogs:

Key Structural and Functional Insights

Substituent Effects on Antiviral Activity: Fluoro (C6): Favipiravir’s fluorine enhances RdRp binding via hydrogen bonds (e.g., Tyr456, Arg555 in SARS-CoV-2 RdRp) and improves metabolic stability . Its binding free energy (-10.34 kcal/mol) correlates with potent inhibition . Analogous 5-methyl derivatives (e.g., in ) inhibit human neutrophil elastase, suggesting divergent therapeutic targets . Ethyl (C4): 4-Ethyl derivatives show moderate antiviral activity against Zika virus, though less potent than favipiravir .

Synthetic Accessibility :

- Favipiravir synthesis involves fluorination at C6 and yields up to 69.9% after optimization .

- Ethyl or nitro derivatives require multistep routes with lower yields (16–53%) due to steric challenges .

Physical and Pharmacokinetic Properties :

Biologische Aktivität

5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

This compound has the molecular formula and a molecular weight of approximately 153.14 g/mol. The compound features a pyrazine ring, which is known for its reactivity and ability to interact with various biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways that are crucial for the survival and proliferation of pathogens or cancer cells.

Enzyme Inhibition

Research indicates that this compound may serve as an effective enzyme inhibitor, impacting pathways related to cell growth and viral replication. For instance, it has shown promise in inhibiting viral polymerases, which are essential for the replication of several viruses .

Antiviral Properties

Studies have highlighted the potential of this compound as an antiviral agent. It has been evaluated against various viral strains, including Zika virus (ZIKV), where it exhibited significant inhibitory effects on viral replication in vitro . The compound's mechanism likely involves interference with host cellular pathways that viruses exploit for replication.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It demonstrated cytotoxic effects against several human cancer cell lines, including neuroblastoma and glioblastoma. In one study, it was found to have lower lethal concentration (LC50) values compared to existing chemotherapeutic agents, suggesting enhanced potency against resistant cancer cells .

Case Studies

- Antiviral Activity Against ZIKV :

- Cytotoxicity in Cancer Cell Lines :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| This compound | C6H7N3O2 | Antiviral and anticancer activity |

| 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide | C6H7N3O2 | Similar structure; potential differences in activity |

| 5-Ethyl-3-oxo-3,4-dihydropyrazine-2-carboxamide | C7H9N3O2 | Ethyl substitution affecting biological properties |

Q & A

Basic: What are the standard synthetic routes for 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide?

Methodological Answer:

The compound can be synthesized via carbodiimide-mediated coupling reactions. For example, a mixture of pyrazinone derivatives (e.g., 5-methyl-3-oxo-3,4-dihydropyrazine) and a carboxylic acid precursor can be reacted with EDCI·HCl and HOBt in anhydrous DMF at 60°C for 18 hours, followed by purification via recrystallization or column chromatography . Alternative routes include Hofmann rearrangement of carboxamide precursors using sodium hypochlorite, as demonstrated for structurally related pyrazine derivatives .

Basic: How is structural characterization of this compound performed?

Methodological Answer:

Characterization typically involves:

- NMR spectroscopy : To confirm the methyl group (δ ~2.5 ppm for CH₃) and carboxamide protons (δ ~6.5–8.0 ppm for NH₂).

- X-ray crystallography : For unambiguous confirmation of the dihydropyrazine ring conformation and substituent positions, as seen in structurally similar ethyl pyrazine-carboxylate derivatives .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (C₇H₉N₃O₂, theoretical m/z 173.07).

Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved for this compound?

Methodological Answer:

Discrepancies in NMR assignments may arise from tautomerism in the dihydropyrazine ring or solvent effects. To resolve this:

Perform variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism).

Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.

Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .

Cross-reference with crystallographic data to confirm substituent geometry .

Advanced: What strategies optimize yield in the synthesis of this compound?

Methodological Answer:

Key optimization strategies include:

- Reagent stoichiometry : Use a 2:1 molar ratio of carboxamide precursor to EDCI·HCl to minimize unreacted intermediates .

- Temperature control : Maintain 60°C during coupling to balance reaction rate and side-product formation.

- Purification : Employ gradient column chromatography (e.g., 5–20% MeOH in DCM) to separate regioisomers, a common issue in pyrazine syntheses .

- Catalytic additives : Introduce DIPEA (2 mmol) to neutralize HCl byproducts and improve coupling efficiency .

Basic: What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

The compound is sensitive to:

- Moisture : Store desiccated at -20°C to prevent hydrolysis of the carboxamide group.

- Light : Protect from UV exposure to avoid photooxidation of the dihydropyrazine ring.

- pH : Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent ring-opening reactions, as observed in analogous pyrazine derivatives .

Advanced: How can computational modeling aid in predicting reactivity or biological activity?

Methodological Answer:

- Docking studies : Use software like AutoDock Vina to predict binding affinity to biological targets (e.g., enzymes with pyrazine-binding pockets) .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for functionalization .

- MD simulations : Model solvation effects and conformational stability in aqueous vs. lipid environments .

Basic: What analytical techniques are used to assess purity?

Methodological Answer:

- HPLC : Employ a C18 column with UV detection at 254 nm; target ≥95% purity with a retention time matching authenticated standards .

- TLC : Use silica gel plates (eluent: EtOAc/hexane 1:1) and ninhydrin staining to detect free amine impurities .

Advanced: How to address low solubility in aqueous buffers during biological assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins.

- Prodrug design : Synthesize ester or phosphate derivatives (e.g., ethyl carboxylate analogs) for improved bioavailability, as shown for related pyrazinecarboxamides .

Advanced: What are the challenges in scaling up synthesis from mg to gram quantities?

Methodological Answer:

- Byproduct management : Optimize workup procedures (e.g., aqueous washes) to remove unreacted EDCI·HCl and HOBt .

- Thermal control : Use jacketed reactors to maintain consistent temperature during exothermic coupling steps.

- Cost-effective purification : Replace column chromatography with recrystallization (e.g., EtOH/H₂O mixtures) for large-scale batches .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use a fume hood during synthesis to avoid inhalation of DMF vapors .

- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.